molecular formula C19H20N6O B2773266 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 2034377-04-1

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide

カタログ番号: B2773266
CAS番号: 2034377-04-1
分子量: 348.41
InChIキー: MFWZBYWBRYPIKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H20N6O and its molecular weight is 348.41. The purity is usually 95%.
BenchChem offers high-quality N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(1-methylindol-3-yl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-24-12-15(16-6-2-3-7-17(16)24)9-18(26)20-8-4-5-14-10-21-19-22-13-23-25(19)11-14/h2-3,6-7,10-13H,4-5,8-9H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWZBYWBRYPIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a compound that combines the structural elements of triazolo-pyrimidine and indole, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a triazolo ring fused to a pyrimidine structure, with an indole moiety contributing to its pharmacological profile. The unique arrangement of these functional groups is crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. A study on a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives showed that compounds similar to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide demonstrated potent activity against human cancer cell lines such as MGC-803, HCT-116, and MCF-7. Notably, one derivative exhibited IC50 values of 9.47 μM against MGC-803 cells, outperforming the standard drug 5-Fluorouracil (5-Fu) in potency .

The anticancer effects are attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation. For instance:

  • ERK Signaling Pathway : The compound has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation of ERK1/2 and associated proteins such as c-Raf and AKT. This inhibition results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

Neuroprotective Effects

In addition to its anticancer properties, compounds within this class have also demonstrated neuroprotective effects. The indole component is particularly significant as indoles have been associated with neuroprotection in various studies. The specific mechanisms involve modulation of neuroinflammatory responses and protection against oxidative stress .

Comparative Biological Activity

The following table summarizes some structurally related compounds and their notable biological activities:

Compound NameStructureNotable Activity
3-(4-(5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)phenol)Similar triazole-pyrimidine coreAnticancer properties
5-(2-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)phenolContains amino groupNeuroprotective effects
7-(3-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yloxy)quinolineExtended aromatic systemAntimicrobial activity

This table illustrates how variations in substituents on the triazole or pyrimidine rings can influence biological activities significantly.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazolo-pyrimidine derivatives:

  • Synthesis and Activity : A study synthesized a range of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and evaluated their antiproliferative activities across multiple cancer cell lines. The most active compound showed IC50 values indicating strong potential for therapeutic application .
  • Inhibition Studies : Research has demonstrated that certain derivatives can effectively inhibit tubulin polymerization and other cellular processes critical for cancer cell survival .
  • Pharmacological Significance : The pharmacological significance of triazole compounds has been widely recognized due to their diverse bioactivities including antibacterial and antiviral properties alongside anticancer effects .

科学的研究の応用

Anticancer Activity

Research has indicated that compounds containing triazolo and pyrimidine structures exhibit significant anticancer properties. A study highlighted that derivatives of triazolo-pyrimidines can inhibit AXL receptor tyrosine kinase, which plays a role in various cancers. By inhibiting this pathway, the compound could potentially reduce tumor growth and metastasis .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with similar triazolo and indole frameworks have been investigated for their efficacy against various pathogens, including bacteria and fungi. Preliminary studies indicate that such derivatives may disrupt microbial cell walls or inhibit essential enzymes, leading to cell death .

Anti-inflammatory Effects

Triazolo compounds have been associated with anti-inflammatory activities. The mechanism often involves the modulation of inflammatory pathways and cytokine production. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases where cytokine overproduction plays a critical role in disease progression .

Study on Anticancer Activity

A recent study evaluated a series of triazolo-pyrimidine derivatives for their anticancer properties against various cancer cell lines. The findings demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells while showing minimal toxicity to normal cells .

Research on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazolo derivatives against Mycobacterium tuberculosis. The study reported significant inhibitory concentrations (IC50) for several compounds within the series, suggesting that modifications to the triazolo structure can enhance antimicrobial potency .

Q & A

Q. Methodological Steps :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm proton environments (e.g., indole NH at δ 9.95 ppm, triazole protons at δ 8.13 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : Verify molecular weight via ESI-MS (expected [M+H]+^+ ~434 Da) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, triazole C=N at ~1530 cm1^{-1}) .

Advanced: What experimental designs are optimal for assessing its biological target engagement?

Q. Approach :

  • Surface Plasmon Resonance (SPR) : Immobilize purified target proteins (e.g., kinases) to quantify binding kinetics (KdK_d) in real time .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to evaluate binding specificity .
  • Cellular Assays : Use fluorescence polarization or FRET-based assays to monitor intracellular target modulation (e.g., IC50_{50} determination in cancer cell lines) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Q. Analytical Framework :

Dose-Response Reproducibility : Validate potency across multiple assays (e.g., enzymatic vs. cell-based) to rule out off-target effects .

Structural Analog Comparison : Benchmark against analogs (e.g., pyrazolo[4,3-d]pyrimidine derivatives) to identify activity cliffs (see Table 1) .

Meta-Analysis : Cross-reference solubility, logP, and metabolic stability data to explain discrepancies (e.g., poor bioavailability masking in vitro activity) .

Q. Table 1: Activity Comparison of Structural Analogs

Compound ClassKey ModificationIC50_{50} (nM)Target Selectivity
Triazolopyrimidine (This Work)1-Methylindole side chain120 ± 15High
Pyrazolo[4,3-d]pyrimidineEthyl-sulfanyl group450 ± 60Moderate
Indazole-carboxamideBromo substituent890 ± 110Low

Advanced: What strategies are recommended for optimizing its pharmacokinetic properties?

Q. Methodology :

  • LogP Adjustment : Introduce polar groups (e.g., hydroxyl, amine) to reduce logP from ~3.5 to <2.5, enhancing aqueous solubility .
  • Prodrug Design : Mask the acetamide moiety with enzymatically cleavable groups (e.g., phosphate esters) to improve oral absorption .
  • Metabolic Stability Testing : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., triazole ring oxidation) and stabilize via fluorination .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted?

Q. Protocol :

Core Scaffold Variation : Synthesize derivatives with pyrazolo[1,5-a]pyrimidine or imidazo[4,5-d]pyrimidine cores .

Side-Chain Modifications : Test substituents on the indole (e.g., 5-methoxy, 6-bromo) and propyl linker (e.g., cyclopropyl, trifluoromethyl) .

3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity, guiding rational design .

Basic: What are the critical storage and handling protocols for this compound?

Q. Guidelines :

  • Storage : Keep at -20°C under inert gas (N2_2) to prevent degradation of the triazole and indole moieties .
  • Solubility : Prepare stock solutions in DMSO (50 mM) and dilute in assay buffers (≤1% DMSO) to avoid solvent toxicity .

Advanced: What in vivo models are suitable for evaluating therapeutic efficacy?

Q. Experimental Design :

  • Xenograft Models : Administer 10–50 mg/kg daily via oral gavage in nude mice bearing human tumor xenografts; monitor tumor volume and biomarker expression (e.g., p-ERK) .
  • Pharmacokinetic Profiling : Collect plasma/tissue samples at intervals (0–24 hrs) to calculate AUC, Cmax_{max}, and half-life .
  • Toxicity Screening : Perform histopathology and serum biochemistry to assess hepatorenal safety .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。